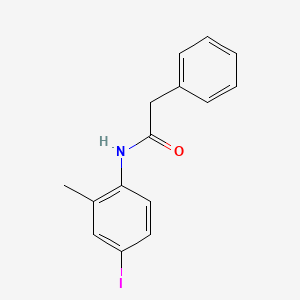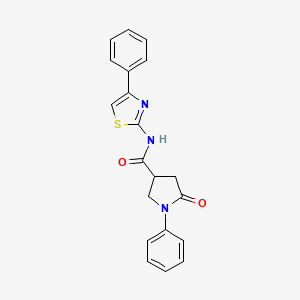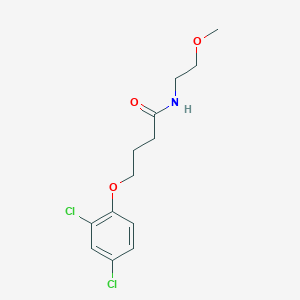
4-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichlorophenoxy)-N-(2-methoxyethyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its selective herbicidal properties, making it effective in eliminating unwanted plants without harming crops.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)butanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives. The process can be summarized as follows:
Formation of 2,4-dichlorophenoxybutyric acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid in the presence of a base such as sodium hydroxide.
Amidation: The resulting 2,4-dichlorophenoxybutyric acid is then reacted with 2-methoxyethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Dichlorophenoxy)-N-(2-methoxyethyl)butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amides and alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenoxy compounds, amides, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dichlorophenoxy)-N-(2-methoxyethyl)butanamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenoxy herbicides and their interactions with various reagents.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new herbicidal drugs.
Industry: It is used in the formulation of herbicidal products for agricultural use.
Wirkmechanismus
The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It disrupts the normal growth processes of plants by binding to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin transporters and receptors, which are crucial for maintaining plant growth and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar properties but different selectivity.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with a different chemical structure but similar herbicidal activity.
Uniqueness
4-(2,4-Dichlorophenoxy)-N-(2-methoxyethyl)butanamide is unique due to its specific chemical structure, which provides a balance between efficacy and selectivity. Its methoxyethyl group enhances its solubility and bioavailability, making it more effective in certain applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H17Cl2NO3 |
|---|---|
Molekulargewicht |
306.18 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)butanamide |
InChI |
InChI=1S/C13H17Cl2NO3/c1-18-8-6-16-13(17)3-2-7-19-12-5-4-10(14)9-11(12)15/h4-5,9H,2-3,6-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
UDNOWZPXVYDSEB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chlorobenzyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14961293.png)
![3'-benzyl-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14961294.png)
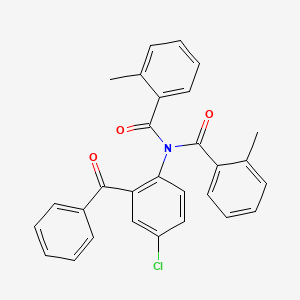
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14961304.png)
![Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961308.png)

![N-(2-chlorophenyl)-2-[7-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetamide](/img/structure/B14961339.png)
![9-(4-methoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961341.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B14961355.png)
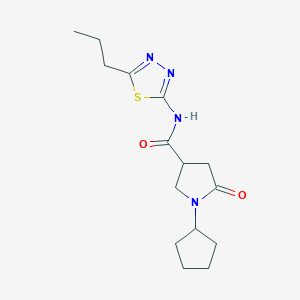
![6-[(4-benzylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14961359.png)
